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molecular formula C8H6NaO4 B103543 Disodium phthalate CAS No. 15968-01-1

Disodium phthalate

Cat. No. B103543
M. Wt: 189.12 g/mol
InChI Key: DFLCZDIXTAAMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013680

Procedure details

2-Acetylfuran (22 g) in 6N hydrochloric acid (200 ml) at 65° was treated with a solution of sodium nitrite (35 g) in water (100 ml) over 95 minutes. A 1.3M solution of disodium phthalate (230 ml) was added over 5 minutes whilst a solution of sodium nitrite (28 g) in water (70 ml) was being added over 85 minutes. One hour after the end of the addition of the nitrite the solution was cooled and acidified to pH 1.4 with hydrochloric acid and the precipitated phthalic acid filtered off. The solution was next adjusted to pH 3.5 and extracted with methylene chloride (2 × 100 ml) to remove unreacted 2-acetylfuran (1.8 g; 8%), then adjusted to pH 2.8 and extracted with ethyl acetate (4 × 100 ml) to remove furoic acid and phthalic acid (8.6 g) and finally adjusted to pH 0.2 and extracted with ethyl acetate (5 × 100 ml). Evaporation of the ethyl acetate gave 18 g (64.3%) of fur-2-ylglyoxylic acid m.p. 81°-91° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
disodium phthalate
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1OC=CC=1)(=[O:3])C.N([O-])=O.[Na+].[C:13]([O-:24])(=[O:23])[C:14]1C(=[CH:19][CH:20]=[CH:21][CH:22]=1)C([O-])=O.[Na+].[Na+].N([O-])=O.[OH2:30]>Cl>[O:30]1[CH:19]=[CH:20][CH:21]=[C:22]1[C:14](=[O:3])[C:13]([OH:24])=[O:23] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
35 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
disodium phthalate
Quantity
230 mL
Type
reactant
Smiles
C(C=1C(C(=O)[O-])=CC=CC1)(=O)[O-].[Na+].[Na+]
Name
Quantity
28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was being added over 85 minutes
Duration
85 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated phthalic acid filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2 × 100 ml)
CUSTOM
Type
CUSTOM
Details
to remove unreacted 2-acetylfuran (1.8 g; 8%)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4 × 100 ml)
CUSTOM
Type
CUSTOM
Details
to remove furoic acid and phthalic acid (8.6 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5 × 100 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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